1-Decanol can be obtained via decomposition of decyl hydroperoxide or dehydrogenation of 1-decene, followed by hydrolysis.
1-Decanol is a flavor volatile identified in tomato juice, heated beef fat and parmesan cheese.
The interaction of 1-decanol with nanosilicas and silica gels were analyzed using differential scanning calorimetry (DSC) and thermoporometry.
1-Decanol, also known as decyl alcohol or N-decan-1-ol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, 1-decanol is considered to be a fatty alcohol lipid molecule. 1-Decanol exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. 1-Decanol has been detected in multiple biofluids, such as feces and urine. Within the cell, 1-decanol is primarily located in the membrane (predicted from logP) and cytoplasm. 1-Decanol exists in all eukaryotes, ranging from yeast to humans. 1-Decanol is also a parent compound for other transformation products, including but not limited to, decyl oleate, 3, 3, 4, 4, 5, 5, 6, 6, 7, 7, 8, 8, 9, 9, 10, 10, 10-heptadecafluoro-1-decanol, and decyl hydrogen sulfate. Outside of the human body, 1-decanol can be found in a number of food items such as lemon, burdock, sour cherry, and caraway. This makes 1-decanol a potential biomarker for the consumption of these food products.
Decyl alcohol appears as a clear colorless liquid with a sweet fat-like odor. Flash point 180°F. Less dense than water and insoluble in water. Vapors are heavier than air.
Decan-1-ol is a fatty alcohol consisting of a hydroxy function at C-1 of an unbranched saturated chain of ten carbon atoms. It has a role as a metabolite and a protic solvent. It is a primary alcohol and a fatty alcohol.